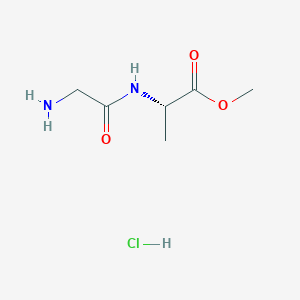

H-Gly-ala-ome hcl

CAS No.:

Cat. No.: VC14444553

Molecular Formula: C6H13ClN2O3

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13ClN2O3 |

|---|---|

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | methyl (2S)-2-[(2-aminoacetyl)amino]propanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |

| Standard InChI Key | MRSZXYSIBHQNOR-WCCKRBBISA-N |

| Isomeric SMILES | C[C@@H](C(=O)OC)NC(=O)CN.Cl |

| Canonical SMILES | CC(C(=O)OC)NC(=O)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

H-Gly-Ala-OMe HCl belongs to the class of dipeptide esters, characterized by the sequence glycine (Gly) followed by alanine (Ala), with a terminal methyl ester and hydrochloride counterion. Its molecular formula is C₆H₁₃ClN₂O₃, yielding a molecular weight of 196.63 g/mol . The IUPAC name, (S)-methyl 2-(2-aminoacetamido)propanoate hydrochloride, reflects its stereochemistry at the alanine α-carbon and the esterification of the C-terminal carboxyl group .

Stereochemical Configuration

The alanine residue adopts the L-configuration (S-enantiomer), a common feature in biologically active peptides. This configuration ensures compatibility with enzymatic systems and receptor binding sites .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Glycine NH: δ ≈ 6.1 ppm (broad singlet).

-

Alanine NCH: δ ≈ 4.6 ppm (multiplet).

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of H-Gly-Ala-OMe HCl typically involves a multi-step protocol:

-

Peptide Bond Formation: Coupling glycine and alanine methyl ester using carbodiimide-based reagents.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to protonate the amino group .

A high-yield (99%) method employs sulfuryl dichloride (SO₂Cl₂) as a coupling agent, as reported by Coutrot et al. (1997) . The reaction proceeds under anhydrous conditions, with triethylamine as a base to neutralize HCl byproducts .

Table 1: Optimal Reaction Conditions for H-Gly-Ala-OMe HCl Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reagent | Sulfuryl dichloride | |

| Temperature | 0–5°C (initial), then RT | |

| Solvent | Dichloromethane | |

| Yield | 99% |

Alternative Approaches

In glycopeptide synthesis, H-Gly-Ala-OMe HCl derivatives have been prepared via acyl fluoride intermediates. For example, Deoxo-Fluor® facilitates the formation of acyl fluorides, which subsequently react with amino acid esters . This method avoids racemization, preserving stereochemical integrity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to ionic hydrochloride and ester groups .

-

Stability: Susceptible to hydrolysis under alkaline conditions, releasing glycine and alanine methyl ester .

Thermal Behavior

Differential scanning calorimetry (DSC) indicates a melting point range of 193–195°C, consistent with crystalline hydrochloride salts .

Biological and Pharmacological Applications

Antiproliferative Activity

H-Gly-Ala-OMe HCl derivatives exhibit anticancer potential. In a 2019 study, analogs reduced Jurkat (T-cell leukemia) proliferation with IC₅₀ values as low as 6.1 µM, outperforming glycyrrhetinic acid by 17-fold . Mechanistically, these compounds induce S-phase cell cycle arrest and apoptosis via mitochondrial pathways .

Table 2: Cytotoxicity of H-Gly-Ala-OMe HCl Derivatives

Drug Delivery Applications

The methyl ester moiety enhances cell membrane permeability, enabling efficient transport of conjugated therapeutics. For instance, glycine methyl ester derivatives shuttle amino acids into muscle tissue, bypassing gastrointestinal degradation .

Industrial and Research Utility

Peptide Synthesis

H-Gly-Ala-OMe HCl serves as a building block for complex peptides, leveraging its ester group for selective deprotection .

Biochemical Probes

Its stable isotopic analogs (e.g., ¹³C-labeled) are used in mass spectrometry to study peptide metabolism and protein folding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume